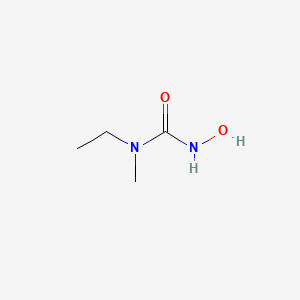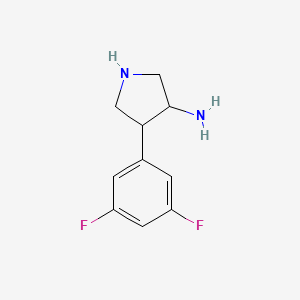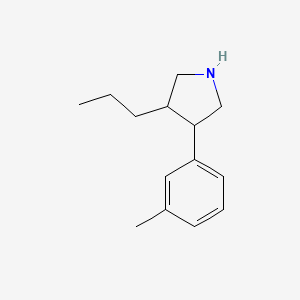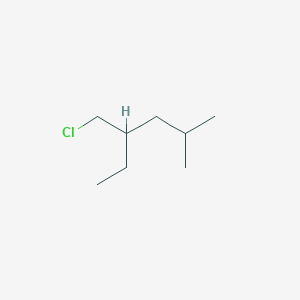![molecular formula C12H16F2N2O2 B13202430 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B13202430.png)
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol is a complex organic compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 . This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the 1,2,4-oxadiazole ring and difluoroethyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions. The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like Pd/C (Palladium on carbon).
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their function. The difluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar compounds include other bicyclo[2.2.1]heptane derivatives and oxadiazole-containing molecules. For example:
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the oxadiazole ring or difluoroethyl group, used in fragrance and flavor industries.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol lies in its combination of the rigid bicyclo[2.2.1]heptane core with the reactive oxadiazole ring and difluoroethyl group, offering a versatile platform for chemical modifications and biological interactions.
Propriétés
Formule moléculaire |
C12H16F2N2O2 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
2-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H16F2N2O2/c1-11(13,14)10-15-9(18-16-10)6-12(17)5-7-2-3-8(12)4-7/h7-8,17H,2-6H2,1H3 |
Clé InChI |
UHJDMXPTXMHJQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NOC(=N1)CC2(CC3CCC2C3)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)

![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)



![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)

![4-Boc-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13202422.png)
